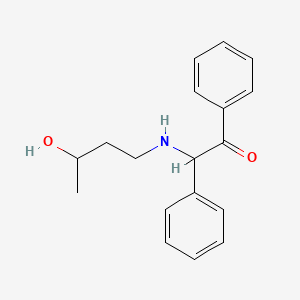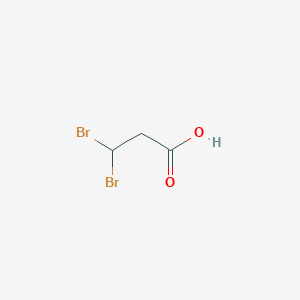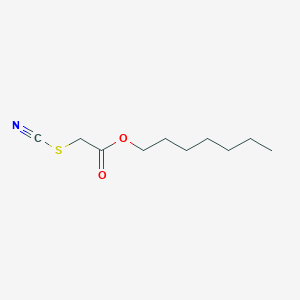
Thiocyanatoacetic acid, heptyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiocyanatoacetic acid, heptyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a thiocyanato group (-SCN) attached to the acetic acid moiety, which is further esterified with heptyl alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thiocyanatoacetic acid, heptyl ester can be synthesized through the esterification of thiocyanatoacetic acid with heptyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of immobilized catalysts and solvent-free conditions can enhance the efficiency and sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Thiocyanatoacetic acid, heptyl ester undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to yield thiols.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Thiocyanatoacetic acid and heptyl alcohol.
Substitution: Corresponding substituted products depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Applications De Recherche Scientifique
Thiocyanatoacetic acid, heptyl ester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of thiocyanatoacetic acid, heptyl ester involves the reactivity of the thiocyanato group. The thiocyanato group can undergo nucleophilic attack, leading to the formation of various products depending on the reaction conditions. The ester linkage can also be hydrolyzed to release thiocyanatoacetic acid and heptyl alcohol, which can further participate in biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, heptyl ester: Similar ester structure but lacks the thiocyanato group, making it less reactive in certain chemical reactions.
Thioacetic acid: Contains a thiol group instead of an ester linkage, leading to different reactivity and applications.
Heptyl acetate: Another ester with a similar alkyl chain but without the thiocyanato functionality.
Uniqueness
Thiocyanatoacetic acid, heptyl ester is unique due to the presence of the thiocyanato group, which imparts distinct chemical reactivity and potential applications in various fields. Its ability to undergo nucleophilic substitution and oxidation-reduction reactions makes it a valuable compound in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
5345-65-3 |
|---|---|
Formule moléculaire |
C10H17NO2S |
Poids moléculaire |
215.31 g/mol |
Nom IUPAC |
heptyl 2-thiocyanatoacetate |
InChI |
InChI=1S/C10H17NO2S/c1-2-3-4-5-6-7-13-10(12)8-14-9-11/h2-8H2,1H3 |
Clé InChI |
BWCWVGKCCAGSDK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC(=O)CSC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


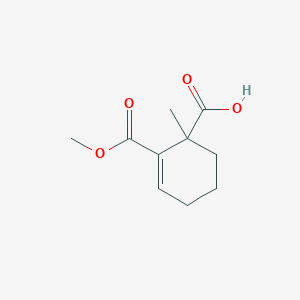
![[(E)-1,3-diphenyl-prop-2-enyl]-benzene](/img/structure/B14740620.png)
![4(3H)-Quinazolinone, 3-[[(4-chlorophenyl)methylene]amino]-2-methyl-](/img/structure/B14740629.png)

![8-[2-[5-(diethylamino)quinolin-8-yl]ethyl]-N,N-diethylquinolin-5-amine](/img/structure/B14740637.png)
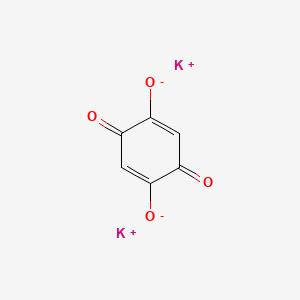
![N-[[(E)-3-(2-Furyl)prop-2-enoyl]carbamoyl]piperidine-1-carboxamide](/img/structure/B14740650.png)
![1-(Furan-2-ylmethyl)-4-[hydroxy-(4-methylphenyl)methylidene]-5-thiophen-2-ylpyrrolidine-2,3-dione](/img/structure/B14740652.png)
![Propan-2-yl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14740653.png)

